molecular formula C20H24N2OS B1359507 4-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone CAS No. 898783-56-7

4-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone

Cat. No. B1359507
M. Wt: 340.5 g/mol
InChI Key: ZXGZNKWEOFXMNQ-UHFFFAOYSA-N
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Description

The compound “4-(4-Methylpiperazinomethyl)-4’-thiomethylbenzophenone” is a benzophenone derivative. Benzophenones are a class of organic compounds with a ketone functional group bridging two phenyl rings . The presence of a piperazine ring and a thiomethyl group suggests that this compound may have unique properties compared to simple benzophenones.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzophenone core, with a piperazine ring attached at the 4-position and a thiomethyl group attached at the 4’-position . The piperazine ring is a six-membered ring containing two nitrogen atoms, and the thiomethyl group consists of a sulfur atom bonded to a methyl group.


Chemical Reactions Analysis

Benzophenones are known to undergo a variety of chemical reactions, including reductions, oxidations, and various types of substitutions . The presence of the piperazine and thiomethyl groups may influence the reactivity of the compound and enable additional types of reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could increase its solubility in water compared to simple benzophenones .

Scientific Research Applications

Analytical Method Development in Environmental and Biological Samples

  • Environmental Phenols Analysis : A study by Ye, X., et al. (2008) developed a sensitive method for measuring environmental phenols, including benzophenone derivatives, in human milk using high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) (Ye et al., 2008).

  • Corrosion Inhibitor Analysis : Hengliang Wang, et al. (2006) conducted a theoretical study using density functional theory (DFT) on bipyrazolic-type organic compounds, including benzophenone derivatives, to understand their activity as corrosion inhibitors (Wang, H. et al., 2006).

  • Steroid Analysis in Biological Samples : Nishio, T., et al. (2007) developed derivatization reagents, including benzophenone derivatives, for the determination of steroids in biological samples using liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) (Nishio et al., 2007).

Synthesis and Testing of Novel Compounds

  • Antibacterial Agents Synthesis : Khalil, A., et al. (2010) synthesized N-substituted imide derivatives, including benzophenone derivatives, and tested them for antimicrobial activity (Khalil et al., 2010).

  • Synthesis of Schiff Base Ligands : Vinusha, H. M., et al. (2015) synthesized imino-4-methoxyphenol thiazole derived Schiff base ligands, including benzophenone derivatives, and evaluated their antibacterial and antifungal activities (Vinusha et al., 2015).

Electronic and Magnetic Properties

  • Copper Complexes Study : Amudha, P., et al. (1999) synthesized symmetrical and unsymmetrical dinuclear copper(II) complexes derived from benzophenone derivatives and studied their spectral, electrochemical, and magnetic properties (Amudha et al., 1999).

Other Relevant Research

  • Enantioselective Electroreduction : Schwientek, M., et al. (1999) studied the enantioselective electroreduction of 4-methylbenzophenone, demonstrating the utility of benzophenone derivatives in asymmetric inductors for electrochemical reactions (Schwientek et al., 1999).

  • Zinc(II) Detection : Dey, S., et al. (2016) synthesized a compound using benzophenone derivatives for selective fluorescence sensing of Zn2+ ions, indicating potential application in bioimaging (Dey et al., 2016).

Safety And Hazards

As with any chemical compound, handling “4-(4-Methylpiperazinomethyl)-4’-thiomethylbenzophenone” would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as its biological activity. It could potentially be explored for use in pharmaceuticals, materials science, or other areas .

properties

IUPAC Name

[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS/c1-21-11-13-22(14-12-21)15-16-3-5-17(6-4-16)20(23)18-7-9-19(24-2)10-8-18/h3-10H,11-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGZNKWEOFXMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642967
Record name {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone

CAS RN

898783-56-7
Record name Methanone, [4-[(4-methyl-1-piperazinyl)methyl]phenyl][4-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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